2-Bromo-4-chloro-5-fluorobenzyl alcohol chemical properties
2-Bromo-4-chloro-5-fluorobenzyl alcohol chemical properties
An In-depth Technical Guide to the Synthesis and Properties of 2-Bromo-4-chloro-5-fluorobenzyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction and Compound Profile
2-Bromo-4-chloro-5-fluorobenzyl alcohol is a polysubstituted aromatic compound featuring a hydroxymethyl group and three distinct halogen atoms on the benzene ring. This specific substitution pattern (2-bromo, 4-chloro, 5-fluoro) makes it a potentially valuable, yet specialized, intermediate in medicinal chemistry and materials science. The combination of halogens offers multiple, distinct sites for further functionalization, such as cross-coupling reactions, while the benzyl alcohol moiety serves as a key handle for oxidation or substitution reactions.
Given its absence from major chemical catalogs, this guide is built upon established principles of organic chemistry and data from structurally similar, commercially available compounds. The information herein provides a robust framework for its synthesis and utilization in a laboratory setting.
Chemical Structure:
Compound Identifiers (Predicted):
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IUPAC Name: (2-Bromo-4-chloro-5-fluorophenyl)methanol
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Molecular Formula: C₇H₅BrClFO
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Molecular Weight: 239.47 g/mol
Proposed Synthetic Pathways and Experimental Protocols
The synthesis of 2-Bromo-4-chloro-5-fluorobenzyl alcohol can be logically approached from the corresponding substituted toluene or benzoic acid. The following sections detail the most plausible synthetic strategies.
Pathway 1: From 4-Bromo-2-chloro-5-fluorotoluene
This two-step pathway involves the free-radical bromination of the benzylic methyl group, followed by nucleophilic substitution (hydrolysis) to yield the desired alcohol. This is often the most direct route if the substituted toluene is available.
Caption: Synthetic route from the corresponding toluene.
Protocol 1A: Benzylic Bromination of 4-Bromo-2-chloro-5-fluorotoluene
This procedure is based on the well-established Wohl-Ziegler reaction, which selectively halogenates the benzylic position via a free-radical mechanism.[1][2]
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1. Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2-chloro-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
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2. Solvent Addition: Add a suitable non-polar solvent, traditionally carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane.
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3. Initiation: Heat the mixture to reflux. The reaction can also be initiated photochemically using a tungsten lamp.[3] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.
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4. Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
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5. Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-chloro-5-fluorobenzyl bromide, which can be used directly in the next step or purified by column chromatography.
Protocol 1B: Hydrolysis of 2-Bromo-4-chloro-5-fluorobenzyl bromide
The conversion of the intermediate benzyl bromide to the benzyl alcohol is a standard nucleophilic substitution.[4][5][6]
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1. Reaction Setup: Dissolve the crude benzyl bromide from the previous step in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or acetone and water.
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2. Reagent Addition: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq). Using a stronger base like NaOH or KOH is also effective but can sometimes lead to side products.[4]
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3. Reaction: Heat the mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC).
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4. Work-up: Cool the reaction to room temperature and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane.
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5. Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude alcohol can be purified by silica gel column chromatography.
Pathway 2: From 4-Bromo-2-chloro-5-fluorobenzoic Acid
This pathway involves the reduction of the corresponding carboxylic acid. This is a very reliable method, although it requires a potent reducing agent.
Caption: Synthetic route from the corresponding benzoic acid.
Protocol 2: Reduction of 4-Bromo-2-chloro-5-fluorobenzoic Acid
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids directly to primary alcohols.[7][8][9] Care must be taken due to its high reactivity with water.
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1. Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of LiAlH₄ (approx. 2.0-3.0 eq) in anhydrous THF.
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2. Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-Bromo-2-chloro-5-fluorobenzoic acid (1.0 eq) in anhydrous THF dropwise. Caution: The reaction is exothermic and generates hydrogen gas.
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3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC, ensuring no starting material remains).
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4. Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts into a filterable solid.
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5. Isolation: Stir the resulting mixture until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
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6. Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Physicochemical and Spectral Properties (Predicted)
The properties of 2-Bromo-4-chloro-5-fluorobenzyl alcohol are predicted based on trends observed in analogous halogenated benzyl alcohols.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Physical State | White to off-white solid | Substituted benzyl alcohols are typically solids at room temperature. |
| Melting Point | 75-85 °C | Higher than similar di-substituted analogs due to increased molecular weight and potential for crystal packing. |
| Boiling Point | > 250 °C (at atm. pressure) | Significantly increased due to high molecular weight and hydrogen bonding capability.[10][11] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, THF, ethyl acetate, dichloromethane. | The polar hydroxyl group allows for some water solubility, but the heavily halogenated, non-polar ring dominates.[10][11] |
| pKa | ~14-15 | Similar to other benzyl alcohols; the electron-withdrawing halogens may slightly increase acidity compared to benzyl alcohol itself. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | ~7.6-7.8 ppm (s, 1H): Aromatic proton H-6 (deshielded by adjacent Br). ~7.4-7.6 ppm (s, 1H): Aromatic proton H-3 (deshielded by adjacent Cl and F). ~4.7 ppm (s, 2H): Benzylic protons (-CH₂-). ~2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). |
| ¹³C NMR | ~135-145 ppm: Aromatic C-1 (ipso-CH₂OH). ~115-135 ppm: Remaining 5 aromatic carbons, showing C-Br, C-Cl, and C-F couplings. ~60-65 ppm: Benzylic carbon (-CH₂-). |
| IR (cm⁻¹) | ~3200-3500 (broad): O-H stretch (hydrogen-bonded). ~2850-2950: C-H stretch (sp³). ~1400-1600: C=C aromatic ring stretches. ~1000-1100: C-O stretch (primary alcohol). ~1100-1250: C-F stretch. |
| MS (EI) | M⁺ at m/z ~238, 240, 242: Molecular ion peak showing complex isotopic pattern due to Br and Cl. M-H₂O: Loss of water. M-CH₂OH: Loss of the hydroxymethyl group. |
Chemical Reactivity and Applications
2-Bromo-4-chloro-5-fluorobenzyl alcohol is a versatile synthetic intermediate due to its multiple reactive sites.
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Oxidation: The primary alcohol can be readily oxidized to 2-Bromo-4-chloro-5-fluorobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidation (e.g., with KMnO₄ or Jones reagent) would yield the corresponding benzoic acid.
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Substitution of the Hydroxyl Group: The -OH group can be converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also be converted directly to a benzyl halide (e.g., using SOCl₂ or PBr₃).
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Aromatic Ring Functionalization: While the heavily halogenated ring is electron-deficient and deactivated towards electrophilic aromatic substitution, the halogen atoms themselves serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The different reactivities of Br, Cl, and F could potentially allow for selective or sequential couplings under carefully controlled conditions.
Its primary application lies in its use as a building block for introducing a specifically functionalized phenyl ring into larger molecules, particularly in the synthesis of novel pharmaceutical agents, agrochemicals, or advanced materials where precise halogen placement is critical for modulating biological activity or physical properties.
Safety and Handling
While no specific safety data exists for this compound, the following precautions, based on analogous halogenated benzyl alcohols, are mandatory.[12][13][14][15]
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Hazard Classification (Predicted):
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Harmful if swallowed (Acute Toxicity, Oral).
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Engineering Controls: Work in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
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Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate organic vapor/particulate filter.
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Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents and strong acids.
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Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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First Aid Measures:
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.
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If on Skin: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
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If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.
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References
-
SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Retrieved February 20, 2026, from [Link]
-
National Institutes of Health. (2012). Lewis Acid Catalyzed Benzylic Bromination. Retrieved February 20, 2026, from [Link]
-
JoVE. (2025, May 22). Reactions at the Benzylic Position: Halogenation. Retrieved February 20, 2026, from [Link]
-
Filo. (2025, November 23). Convert benzyl bromide to benzyl alcohol. Retrieved February 20, 2026, from [Link]
-
Prepp. (2023, May 4). Understanding the Reaction of Benzoic Acid with Lithium Aluminium Hydride. Retrieved February 20, 2026, from [Link]
-
Taylor & Francis Online. (2011, March 14). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved February 20, 2026, from [Link]
-
Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of benzoic anhydride to form benzyl alcohol. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. Retrieved February 20, 2026, from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved February 20, 2026, from [Link]
-
Testbook. (2026, January 21). Benzoic acid on reacting with lithium aluminium hydride gives. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 1). Reductions using NaBH4, LiAlH4. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2016, January 9). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 7). Benzylic Bromination of Aromatic Compounds. Retrieved February 20, 2026, from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH 4/(NH 4) 2C 2O 4 system. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved February 20, 2026, from [Link]
-
Journal of Iranian Chemical Research. (2012). A novel and efficient procedure for the preparation of benzyl alcohol by hydrolysis of benzyl chloride catalyzed by PEG1000-DAIL. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of benzyl alcohol.
-
LANXESS. (2015, July 15). Benzyl alcohol Product Safety Assessment. Retrieved February 20, 2026, from [Link]
-
Doubtnut. (n.d.). Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Chlorobenzyl alcohol. Retrieved February 20, 2026, from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved February 20, 2026, from [Link]
-
Supporting information, Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Department of Chemistry and Biochemistry, Texas Tech University. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved February 20, 2026, from [Link]
-
Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved February 20, 2026, from [Link]
-
SlideShare. (n.d.). Isomers & Physical properties of alcohols. Retrieved February 20, 2026, from [Link]
-
Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 9). Physicochemical properties of water-alcohol mixtures of a homological series of lower aliphatic alcohols. Retrieved February 20, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]
- 5. journals.iau.ir [journals.iau.ir]
- 6. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol [allen.in]
- 7. Benzoic Acid Reaction with LiAlH4: Product Explained [prepp.in]
- 8. testbook.com [testbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. sds.edqm.eu [sds.edqm.eu]
- 13. lanxess.com [lanxess.com]
- 14. Benzyl Alcohol: The Complete Industrial Guide - Wolfa [wolfabio.com]
- 15. chemos.de [chemos.de]
